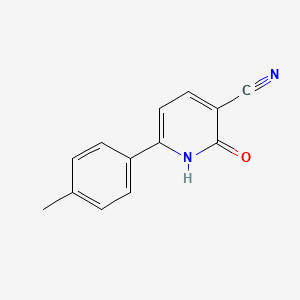
6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile
描述
6-(4-Methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile is a pyridinecarbonitrile derivative characterized by a 2-oxo (pyridone) moiety, a nitrile group at position 3, and a 4-methylphenyl substituent at position 5. Pyridone derivatives are notable for their diverse biological activities, including antioxidant, antimicrobial, and antitumor properties . The methyl group at the para position of the phenyl ring likely influences electronic and steric properties, modulating solubility and intermolecular interactions. While direct synthetic details for this compound are absent in the provided evidence, analogous compounds (e.g., 6-(4-methoxyphenyl)-2-oxo derivatives) are synthesized via cyclization reactions involving aldehydes, ketones, and cyanoacetate derivatives in the presence of ammonium acetate .
属性
IUPAC Name |
6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-9-2-4-10(5-3-9)12-7-6-11(8-14)13(16)15-12/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKBJBAVSQJONX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile is a heterocyclic compound belonging to the pyridine family, characterized by a pyridine ring with a methyl group at position 4, a carbonitrile group at position 3, and a keto group at position 2. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C13H10N2O |
| Molecular Weight | 214.23 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is attributed to its ability to interact with various molecular targets, which may include enzymes and receptors involved in disease pathways. The presence of the carbonitrile and keto groups contributes to its reactivity, potentially leading to inhibition of specific enzymes or modulation of receptor activity.
Biochemical Pathways
Research suggests that this compound may influence several biochemical pathways:
- Anticancer Activity: Similar compounds have shown potential in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Activity: The compound exhibits inhibitory effects against various bacterial strains, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
A study evaluated the anticancer potential of related pyridine derivatives, revealing that modifications in the substituent groups significantly influenced their cytotoxicity against cancer cell lines. The mechanism often involves the induction of oxidative stress leading to apoptosis in cancer cells .
Antimicrobial Activity
Research indicates that derivatives of this compound possess significant antimicrobial properties. For instance, compounds similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 15 |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Case Studies
-
Anticancer Efficacy:
A recent study focused on the synthesis and evaluation of various pyridine derivatives, including this compound. The results indicated significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values in the low micromolar range . -
Corrosion Inhibition:
Interestingly, this compound has also been studied for its role as a corrosion inhibitor in acidic environments. It was found that certain structural modifications enhanced its protective properties on metal surfaces, showcasing its versatility beyond biological applications .
相似化合物的比较
Key Observations :
- Electron-donating groups (e.g., OCH₃, N(CH₃)₂) improve solubility in polar solvents and may stabilize radical intermediates in antioxidant activity .
- The 4-methylphenyl group in the target compound balances moderate hydrophobicity and steric bulk, favoring membrane permeability in biological systems.
Physical Properties
- Melting Points : Fluorophenyl and methoxyphenyl derivatives exhibit higher melting points (e.g., 301–303°C ) compared to alkyl-substituted analogs, reflecting stronger intermolecular forces (e.g., dipole-dipole interactions).
- Solubility: Methoxy and dimethylamino substituents enhance aqueous solubility, whereas trifluoromethyl and chlorophenyl groups favor organic solvents .
Data Tables
Table 1: Structural and Functional Comparison of Pyridinecarbonitrile Derivatives
*Calculated molecular weight based on formula C₁₃H₁₀N₂O.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


